molecular formula C31H38N4O5S B2871025 3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 422286-95-1

3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No. B2871025
CAS RN: 422286-95-1
M. Wt: 578.73
InChI Key: KUNLAACDHKRDKW-UHFFFAOYSA-N
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Description

3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C31H38N4O5S and its molecular weight is 578.73. The purity is usually 95%.
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Scientific Research Applications

Understanding Metabolism and Toxicology

Compounds similar to the specified chemical are often studied to understand their metabolism, toxicological profile, and pharmacokinetics in humans. For instance, the study of the metabolism and elimination of almorexant, a dual orexin receptor antagonist, in humans after oral administration shows the importance of understanding how drugs are processed by the body and the identification of metabolites for safety and efficacy assessment (Dingemanse et al., 2013).

Drug Efficacy and Safety Studies

Clinical trials and studies on specific drug formulations, such as the evaluation of ecteinascidin 743 administered as a continuous intravenous infusion in patients with solid malignancies, demonstrate the scientific application of these compounds in developing therapeutic agents and understanding their safety profiles (Ryan et al., 2001).

Novel Psychoactive Substances Analysis

Research into novel psychoactive substances (NPS) like MT-45, which is a synthetic opioid, involves determining the pharmacokinetics, safety, and potential toxicological effects of these compounds. This is crucial for public health and regulatory purposes, as seen in a study where the concentration of MT-45 in a drug-related death was analyzed (Papsun et al., 2016).

Investigating Drug-Drug Interactions

The study of interactions between different drugs, including combinations of antibacterial agents like sulfamoxole and trimethoprim, is critical for understanding synergistic effects, potential side effects, and the overall efficacy of drug regimens. This knowledge aids in the development of more effective treatments for infections and other conditions (Etzel et al., 1976).

Metabolite Identification and Biomarker Development

Research into the metabolism of specific compounds, such as the identification of urinary metabolites after oral dosage, is essential for developing biomarkers for exposure and understanding the metabolic pathways involved. This is exemplified by studies on the metabolism of chloromethylisothiazolinone and methylisothiazolinone, which identified specific metabolites that could serve as biomarkers [(Schettgen et al., 2021)](https://consensus.app/papers/data-metabolism-chloromethylisothi...

properties

IUPAC Name

3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O5S/c1-39-26-13-12-23(20-27(26)40-2)15-18-32-28(36)16-19-35-30(38)24-10-6-7-11-25(24)34-31(35)41-21-29(37)33-17-14-22-8-4-3-5-9-22/h6-8,10-13,20H,3-5,9,14-19,21H2,1-2H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNLAACDHKRDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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